

Application Notes and Protocols for the Quantification of Amfetaminil in Plasma

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Compound of Interest

Compound Name: Amfetaminil

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Introduction

Amfetaminil (N-benzoylamphetamine) is a psychostimulant and a prodrug to amphetamine. Accurate and reliable quantification of **amfetaminil** in plasma is crucial for pharmacokinetic studies, clinical and forensic toxicology, and in the monitoring of drug abuse. This document provides detailed application notes and protocols for the determination of **amfetaminil** in plasma using modern analytical techniques. The methodologies described are based on established principles for the analysis of amphetamine and related substances, adapted for the specific properties of **amfetaminil**.

Analytical Methods Overview

The primary methods for the quantification of **amfetaminil** and its metabolite, amphetamine, in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.^{[1][2]}

Key Quantitative Parameters for Analytical Methods

A summary of typical quantitative data for the analysis of amphetamine-type stimulants in plasma is presented below. These values can be considered as target parameters for the validation of an **amfetaminil** quantification method.

Parameter	LC-MS/MS	GC-MS	HPLC-UV
Limit of Detection (LOD)	0.25 - 2.0 ng/mL[2][3][4]	0.10 - 1.0 ng/mL[5][6]	40 - 60 ng/mL
Limit of Quantification (LOQ)	0.5 - 2.5 ng/mL[3][4]	0.10 - 5.0 ng/mL[5][6]	~100 ng/mL
Linearity Range	0.5 - 250 ng/mL[4]	5.0 - 100 ng/mL[6]	0.5 - 20 µg/mL
Recovery	> 90%[3]	46 - 85%[6]	80 - 85%
Precision (%RSD)	< 15%[3][6]	< 15%[6]	< 15%
Accuracy (%Bias)	± 15%	± 15%	± 15%

Experimental Protocols

LC-MS/MS Method for Amfetaminil and Amphetamine in Plasma

This protocol describes a sensitive and selective method for the simultaneous quantification of **amfetaminil** and its primary metabolite, amphetamine, in human plasma.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for extracting **amfetaminil** and amphetamine from plasma.[3]

- To 1 mL of plasma sample in a polypropylene tube, add an appropriate volume of an internal standard solution (e.g., **amfetaminil**-d5 and amphetamine-d5).
- Vortex the sample for 10 seconds.
- Add 200 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 10 seconds.
- Add 5 mL of ethyl acetate as the extraction solvent.[3]
- Vortex for 5 minutes.

- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

b. Chromatographic Conditions

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.
- Mobile Phase A: 0.1% formic acid in water.[\[3\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.[\[3\]](#)
- Flow Rate: 0.4 mL/min.
- Gradient: Start with 95% A, hold for 0.5 min, then ramp to 5% A over 4.5 min, hold for 1 min, and return to initial conditions.
- Injection Volume: 10 µL.
- Column Temperature: 40°C.

c. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):

- **Amfetaminil**: Precursor ion (e.g., m/z 240.1) → Product ion (e.g., m/z 105.1 - benzoyl fragment).
- Amphetamine: Precursor ion (m/z 136.1) → Product ions (e.g., m/z 119.1, 91.1).[4]
- **Amfetaminil-d5 (IS)**: Precursor ion → Product ion.
- Amphetamine-d5 (IS): Precursor ion → Product ion.

d. Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[7]

GC-MS Method for Amfetaminil and Amphetamine in Plasma

This protocol requires derivatization to improve the chromatographic properties and sensitivity of the analytes.

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction can provide cleaner extracts compared to LLE.

- To 1 mL of plasma, add the internal standards (**amfetaminil-d5** and amphetamine-d5).
- Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
- Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of 100 mM phosphate buffer (pH 6.0).
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

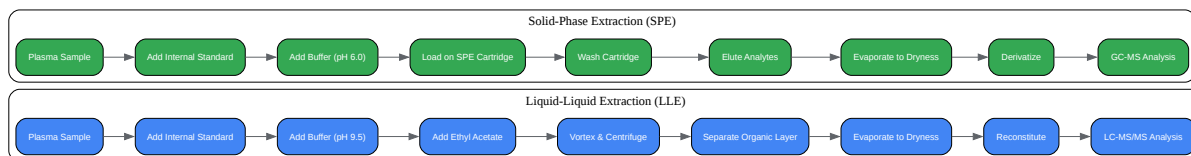
b. Derivatization

- To the dried extract, add 50 μ L of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 μ L of ethyl acetate.
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before injection.

c. GC-MS Conditions

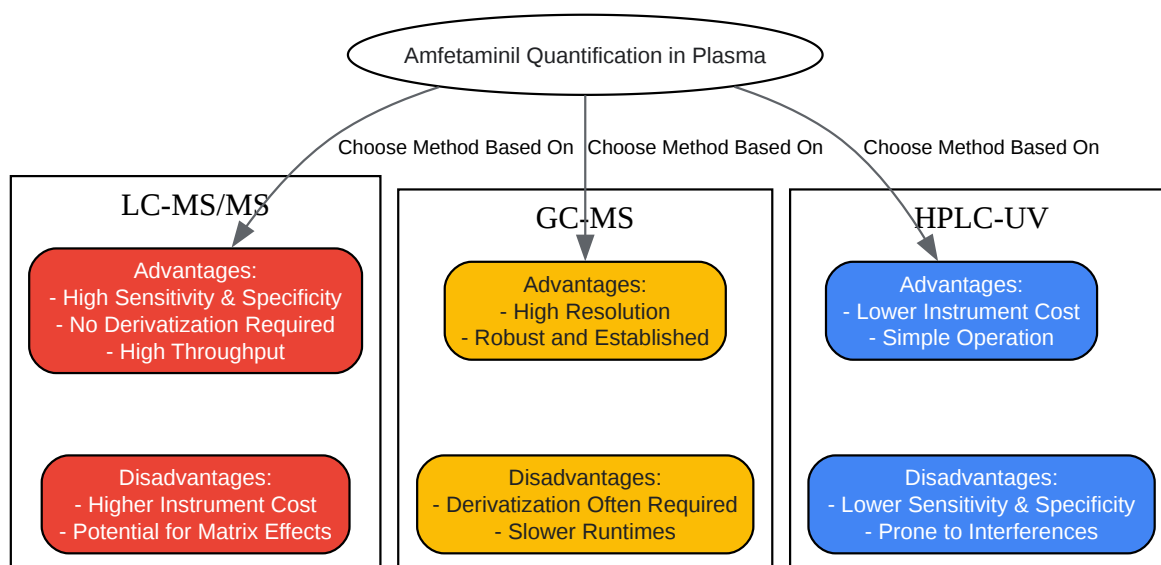
- GC System: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Splitless.
- Temperature Program: Initial temperature of 80°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).[\[5\]](#)
 - Detection Mode: Selected Ion Monitoring (SIM).
 - Monitored Ions (Hypothetical for TFA derivatives): Specific fragment ions for derivatized **amfetaminil**, amphetamine, and their internal standards.

Visualizations



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Caption: Workflow for Plasma Sample Preparation.



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Caption: Comparison of Analytical Methods.

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